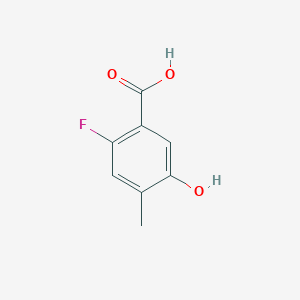

2-Fluoro-5-hydroxy-4-methylbenzoic acid

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Propiedades

IUPAC Name |

2-fluoro-5-hydroxy-4-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO3/c1-4-2-6(9)5(8(11)12)3-7(4)10/h2-3,10H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHMKFYPHQRSEPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1O)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00729188 | |

| Record name | 2-Fluoro-5-hydroxy-4-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00729188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870221-14-0 | |

| Record name | 2-Fluoro-5-hydroxy-4-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00729188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: A Versatile Building Block in Chemical Synthesis

An In-Depth Technical Guide to 2-Fluoro-5-hydroxy-4-methylbenzoic acid

This compound, with the CAS Number 870221-14-0, is a substituted aromatic carboxylic acid.[1][2] Its structure is characterized by a benzene ring functionalized with a fluorine atom, a hydroxyl group, a methyl group, and a carboxylic acid moiety. This unique arrangement of functional groups makes it a molecule of significant interest to researchers in medicinal chemistry and materials science. The presence of a fluorine atom can enhance metabolic stability and binding affinity in drug candidates, while the hydroxyl and carboxylic acid groups provide reactive sites for diverse synthetic transformations.[3] This guide provides a comprehensive overview of its chemical properties, a proposed synthetic pathway, expected analytical characteristics, potential applications, and essential safety protocols.

Chemical and Physical Properties

This compound is a solid at room temperature.[4] Its molecular structure and key identifiers are summarized below.

| Property | Value | Source |

| CAS Number | 870221-14-0 | [1][2] |

| Molecular Formula | C8H7FO3 | [4] |

| Molecular Weight | 170.14 g/mol | [4] |

| Synonyms | Benzoic acid, 2-fluoro-5-hydroxy-4-methyl-; 2-Fluoro-4-Methyl-5-hydroxybenzoic acid | [4] |

| Physical Form | Solid | [4] |

| InChI Key | HHMKFYPHQRSEPC-UHFFFAOYSA-N | [4] |

Synthesis and Purification: A Proposed Pathway

The proposed workflow begins with the fluorination of a commercially available cresol, followed by protection of the hydroxyl group, ortho-lithiation and carboxylation, and subsequent deprotection.

Caption: A proposed synthetic workflow for this compound.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-Fluoro-4-methylphenol This step can be challenging but could potentially be achieved through a Sandmeyer-type reaction starting from 3-amino-4-methylphenol. The amino group is first converted to a diazonium salt, which is then treated with a fluoride source.

Step 2: Protection of the Hydroxyl Group The hydroxyl group of 2-fluoro-4-methylphenol is protected to prevent it from reacting in the subsequent lithiation step. A common method is the formation of a methyl ether using dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.

Step 3: Directed ortho-Metalation and Carboxylation The protected phenol is dissolved in a dry aprotic solvent like tetrahydrofuran (THF) and cooled to -78°C under an inert atmosphere. A strong base, typically n-butyllithium (n-BuLi), is added dropwise to deprotonate the position ortho to the fluorine and meta to the methyl ether, directed by the fluorine atom. The resulting aryl-lithium species is then quenched by bubbling carbon dioxide gas through the solution or by adding solid dry ice. Acidic workup protonates the carboxylate to yield the protected benzoic acid.

Step 4: Deprotection of the Hydroxyl Group The protecting group is removed to yield the final product. For a methyl ether, a strong Lewis acid such as boron tribromide (BBr3) is effective. The reaction is typically performed in a chlorinated solvent like dichloromethane.

Step 5: Purification The final product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to obtain the pure this compound.

Spectroscopic Characterization (Predicted)

While experimental spectra for this specific molecule are not widely published, its spectroscopic characteristics can be predicted based on its structure and data from similar compounds.[7][8][9][10]

| Technique | Predicted Characteristics |

| ¹H NMR | - A singlet for the methyl protons (around 2.2-2.4 ppm).- Two aromatic protons appearing as singlets or doublets due to fluorine coupling.- A broad singlet for the phenolic hydroxyl proton (can be exchangeable with D2O).- A broad singlet for the carboxylic acid proton (typically >10 ppm, exchangeable with D2O). |

| ¹³C NMR | - A peak for the methyl carbon (around 15-20 ppm).- A series of aromatic carbon peaks, with the carbon attached to fluorine showing a large C-F coupling constant.- A peak for the carbon of the carboxylic acid group (around 165-175 ppm). |

| ¹⁹F NMR | - A singlet for the single fluorine atom. |

| IR Spectroscopy | - A broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹).- A sharp C=O stretch from the carboxylic acid (around 1700 cm⁻¹).- A broad O-H stretch from the phenol (around 3200-3600 cm⁻¹).- C-F stretching vibrations (around 1100-1300 cm⁻¹). |

| Mass Spectrometry | - A molecular ion peak [M]⁺ corresponding to the molecular weight (170.14).- Common fragmentation patterns including the loss of H₂O, CO, and COOH. |

Potential Applications in Drug Discovery and Materials Science

The unique combination of functional groups in this compound makes it a valuable intermediate for synthesizing more complex molecules with potential applications in various fields.

Caption: Potential applications derived from the core structure of the topic molecule.

-

Medicinal Chemistry : Benzoic acid derivatives are scaffolds for a wide range of biologically active compounds.[11][12] The carboxylic acid allows for amide coupling to generate libraries of compounds for screening. The fluorine atom can improve metabolic stability and binding affinity, while the hydroxyl group can act as a hydrogen bond donor or a site for further modification. Related fluorinated benzoic acids have been used to synthesize kinase inhibitors and agents for treating chronic pain.[13]

-

Materials Science : Hydroxybenzoic acids are precursors for liquid crystals.[14] The rigid core and the presence of hydrogen bonding groups can be exploited to design molecules with specific mesogenic properties. The fluorine substituent can influence the phase behavior and electronic properties of these materials.[14]

-

Agrochemicals : The structural motifs present in this molecule are also found in some herbicides and fungicides, suggesting its potential as a building block in the development of new agrochemicals.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, the safety precautions can be inferred from related fluorinated and hydroxylated benzoic acids.[15][16][17][18]

-

Hazard Identification : Assumed to be an irritant to the skin, eyes, and respiratory system. May be harmful if swallowed.[15][19]

-

Personal Protective Equipment (PPE) :

-

Eye/Face Protection : Wear chemical safety goggles.

-

Skin Protection : Wear protective gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection : Use in a well-ventilated area or with a fume hood. If dust is generated, a P95 (US) or P1 (EU EN 143) particle respirator may be necessary.[16]

-

-

Handling : Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.[18]

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

First Aid :

-

If Inhaled : Move to fresh air.

-

In Case of Skin Contact : Wash off with soap and plenty of water.

-

In Case of Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes.

-

If Swallowed : Rinse mouth with water. Never give anything by mouth to an unconscious person.[16]

-

In all cases of exposure, seek medical attention if symptoms persist.

References

- 1. 870221-14-0|this compound|BLD Pharm [bldpharm.com]

- 2. 2abiotech.net [2abiotech.net]

- 3. benchchem.com [benchchem.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. Page loading... [wap.guidechem.com]

- 6. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents [patents.google.com]

- 7. rsc.org [rsc.org]

- 8. 5-Fluoro-2-methylbenzoic acid | C8H7FO2 | CID 182114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-Fluoro-4-(methoxycarbonyl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

- 11. globalresearchonline.net [globalresearchonline.net]

- 12. researchgate.net [researchgate.net]

- 13. ossila.com [ossila.com]

- 14. ossila.com [ossila.com]

- 15. echemi.com [echemi.com]

- 16. capotchem.com [capotchem.com]

- 17. tcichemicals.com [tcichemicals.com]

- 18. fishersci.com [fishersci.com]

- 19. 2-Fluoro-5-hydroxybenzoic acid | C7H5FO3 | CID 2774480 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Fluoro-5-hydroxy-4-methylbenzoic Acid: Structure, Properties, and Synthetic Approaches

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Fluoro-5-hydroxy-4-methylbenzoic acid, a substituted aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. Drawing upon data from analogous compounds and established chemical principles, this document will explore its structure, predicted physicochemical and spectroscopic properties, a plausible synthetic route, and its potential role in drug discovery.

Molecular Structure and Chemical Identity

This compound (CAS RN: 870221-14-0) is a trifunctional aromatic compound.[1][2] Its structure consists of a benzene ring substituted with a carboxylic acid group, a fluorine atom, a hydroxyl group, and a methyl group. The strategic placement of these functional groups dictates its chemical reactivity and potential biological activity.

The IUPAC name for this compound is this compound. Its molecular formula is C8H7FO3, and it has a molecular weight of approximately 170.14 g/mol .[2]

Molecular Structure Diagram

Caption: 2D structure of this compound.

Physicochemical Properties: Predictions and Considerations

While specific experimental data for this compound is not widely available in the public domain, its physicochemical properties can be predicted based on the known characteristics of its functional groups and data from structurally similar compounds.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value/Information | Rationale and Comparative Insights |

| Appearance | White to off-white solid. | Substituted benzoic acids are typically crystalline solids at room temperature.[3] |

| Melting Point | Expected to be relatively high. | The presence of hydrogen bonding donors (hydroxyl and carboxylic acid) and the rigid aromatic ring contribute to a stable crystal lattice. For comparison, 2-fluoro-4-hydroxybenzoic acid has a melting point of 200-202 °C.[4] |

| Solubility | Sparingly soluble in cold water, more soluble in hot water and polar organic solvents (e.g., ethanol, methanol, acetone). | The carboxylic acid and hydroxyl groups can form hydrogen bonds with water, but the overall nonpolar character of the benzene ring limits solubility in cold water. Increased temperature enhances solubility.[3] |

| pKa | Expected to be lower than benzoic acid (pKa ≈ 4.2). | The electron-withdrawing fluorine atom ortho to the carboxylic acid will increase its acidity through inductive effects.[5][6] |

Spectroscopic Profile: An In-Silico Analysis

Spectroscopic analysis is essential for the structural confirmation and purity assessment of organic compounds. Based on the structure of this compound, the following spectroscopic features are anticipated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the acidic protons of the hydroxyl and carboxylic acid groups. The chemical shifts will be influenced by the electronic effects of the substituents.

¹³C NMR: The carbon NMR spectrum will provide information about the carbon framework. The chemical shifts of the aromatic carbons will be affected by the fluorine, hydroxyl, methyl, and carboxyl substituents.

¹⁹F NMR: A single resonance is expected in the fluorine NMR spectrum, with its chemical shift providing information about the electronic environment of the fluorine atom.[7]

Table 2: Predicted NMR Spectral Data

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H | 10.0 - 13.0 | Broad singlet | Carboxylic acid proton (-COOH). |

| 8.0 - 10.0 | Broad singlet | Phenolic proton (-OH). | |

| 6.5 - 7.5 | Doublet/Doublet of doublets | Aromatic protons. The exact shifts and coupling constants will depend on the specific substitution pattern. | |

| 2.0 - 2.5 | Singlet | Methyl protons (-CH₃). | |

| ¹³C | 165 - 175 | Singlet | Carboxylic acid carbon. |

| 150 - 165 (C-F) | Doublet (due to C-F coupling) | Aromatic carbons. | |

| 110 - 150 | Singlets/Doublets | Aromatic carbons. | |

| 15 - 25 | Singlet | Methyl carbon. |

Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring NMR spectra for similar compounds is as follows:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or methanol-d₄) in a clean NMR tube.

-

Data Acquisition: Record the spectra on a 400 MHz or higher field NMR spectrometer.

-

Referencing: Use the residual solvent peak as an internal reference.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to the various functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic acid) | 2500-3300 | Broad |

| O-H stretch (Phenol) | 3200-3600 | Broad |

| C=O stretch (Carboxylic acid) | 1680-1710 | Strong |

| C=C stretch (Aromatic) | 1450-1600 | Medium to strong |

| C-F stretch | 1100-1300 | Strong |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small amount of the solid sample onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact and acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will provide information on the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): Expected at an m/z value corresponding to the molecular weight (≈ 170.14).

-

Key Fragmentation Patterns: Loss of H₂O (M-18), loss of COOH (M-45), and other characteristic fragments.

Experimental Workflow for Spectroscopic Analysis

Caption: Workflow for spectroscopic characterization.

Proposed Synthesis Route

Step 1: Formylation of 2-fluoro-4-methylphenol

The first step would involve the introduction of a formyl group (-CHO) onto the benzene ring, likely directed to the position para to the hydroxyl group due to its ortho-, para-directing nature. A common method for this transformation is the Reimer-Tiemann reaction or similar formylation reactions.

Step 2: Oxidation of the formyl group to a carboxylic acid

The intermediate aldehyde can then be oxidized to the corresponding carboxylic acid. A variety of oxidizing agents can be employed for this purpose, such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid).

Proposed Synthesis Workflow

Caption: Proposed two-step synthesis of the title compound.

Detailed Hypothetical Protocol

Step 1: Synthesis of 2-Fluoro-5-hydroxy-4-methylbenzaldehyde

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-fluoro-4-methylphenol in a suitable solvent such as ethanol.

-

Add a base, for example, sodium hydroxide, to the solution.

-

Slowly add chloroform to the reaction mixture.

-

Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and acidify with a dilute acid (e.g., HCl).

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain 2-fluoro-5-hydroxy-4-methylbenzaldehyde.

Step 2: Synthesis of this compound

-

Dissolve the purified 2-fluoro-5-hydroxy-4-methylbenzaldehyde in a suitable solvent like acetone or a mixture of t-butanol and water.

-

Slowly add an aqueous solution of potassium permanganate to the stirred solution at a controlled temperature (e.g., 0 °C to room temperature).

-

Continue stirring until the reaction is complete (indicated by the disappearance of the purple color of permanganate and TLC analysis).

-

Quench the reaction by adding a reducing agent (e.g., sodium bisulfite) to destroy the excess permanganate.

-

Filter the mixture to remove manganese dioxide.

-

Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the carboxylic acid.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.

Potential Applications in Drug Discovery and Medicinal Chemistry

Substituted benzoic acids are prevalent structural motifs in a wide range of pharmaceuticals. The presence of a fluorine atom can significantly enhance the metabolic stability, binding affinity, and bioavailability of drug candidates.[9] The hydroxyl and methyl groups on the aromatic ring of this compound offer additional points for chemical modification, making it a versatile building block for the synthesis of compound libraries for drug screening.

The specific substitution pattern of this molecule could be of interest in the development of inhibitors for various enzymes or receptors where specific interactions with these functional groups are desired. For instance, hydroxybenzoic acids and their derivatives have been investigated for a range of biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties.[11][12][13]

Safety and Handling

-

Hazard Statements: May cause respiratory irritation.

-

Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. In case of contact with eyes, rinse cautiously with water for several minutes.

-

Personal Protective Equipment (PPE): It is recommended to handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, gloves, and a lab coat.

Conclusion

This compound is a promising building block for chemical synthesis, particularly in the fields of medicinal chemistry and materials science. While experimental data for this specific compound is limited, its properties and reactivity can be reliably predicted based on the extensive knowledge of related substituted benzoic acids. The proposed synthetic route offers a practical approach for its preparation in a laboratory setting. Further research into the biological activities of this molecule and its derivatives is warranted to fully explore its potential applications.

References

- 1. 870221-14-0|this compound|BLD Pharm [bldpharm.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. Benzoic Acid - Structure, Properties, Reactions | Turito [turito.com]

- 4. ossila.com [ossila.com]

- 5. The pKa values of a few ortho-, meta-, and para-substituted benzo... | Study Prep in Pearson+ [pearson.com]

- 6. Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 2-FLUORO-5-HYDROXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. 4-FLUORO-2-HYDROXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 11. mdpi.com [mdpi.com]

- 12. Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Fluorinated Benzoic Acid Derivatives: Synthesis, Properties, and Applications in Drug Discovery

Introduction: The Strategic Role of Fluorine in Modern Drug Development

The introduction of fluorine into organic molecules represents a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's pharmacological profile. Fluorine's unique properties, including its small atomic radius, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's lipophilicity, metabolic stability, acidity, and binding interactions with biological targets.[1] Among the various classes of fluorinated compounds, fluorinated benzoic acid derivatives have emerged as particularly valuable building blocks in the synthesis of novel therapeutics.[2][3] Their versatile reactivity and the predictable effects of fluorine substitution make them indispensable scaffolds for researchers and scientists in drug development.

This guide provides an in-depth technical overview of fluorinated benzoic acid derivatives, tailored for professionals in the pharmaceutical and life sciences sectors. We will explore the fundamental principles underlying the strategic incorporation of fluorine, delve into key synthetic methodologies, discuss the impact of fluorination on physicochemical properties, and survey the diverse applications of these compounds in contemporary drug discovery.

The Fluorine Advantage: Modulating Physicochemical and Pharmacokinetic Properties

The judicious placement of fluorine atoms on a benzoic acid scaffold can lead to significant improvements in a drug candidate's "drug-like" properties. These enhancements stem from a combination of steric and electronic effects that are unique to fluorine.

Enhancing Metabolic Stability

One of the most significant advantages of fluorination is the ability to block sites of metabolic oxidation.[4] The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes, such as cytochrome P450s. By replacing a hydrogen atom at a metabolically vulnerable position with a fluorine atom, medicinal chemists can effectively "shield" the molecule from degradation, thereby increasing its half-life and bioavailability.[1]

Modulating Acidity (pKa)

Fluorine's high electronegativity exerts a strong inductive electron-withdrawing effect, which can significantly alter the acidity of the carboxylic acid group.[4][5] This modulation of pKa is critical for optimizing a drug's solubility, membrane permeability, and interaction with its biological target.[5] The closer the fluorine atom is to the carboxylic acid, the more pronounced the increase in acidity.

Fine-Tuning Lipophilicity

The impact of fluorine on lipophilicity is complex and highly context-dependent. While a single fluorine atom can increase lipophilicity, the introduction of multiple fluorine atoms or a trifluoromethyl group often leads to a decrease in lipophilicity. This ability to fine-tune a molecule's lipophilicity is crucial for optimizing its absorption, distribution, metabolism, and excretion (ADME) profile.[4]

Enhancing Binding Affinity

Fluorine atoms can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, which can enhance binding affinity and potency.[1] The substitution of hydrogen with fluorine can also induce conformational changes that lock the molecule into a more bioactive conformation.[5]

Synthesis of Fluorinated Benzoic Acid Derivatives: Key Methodologies

The synthesis of fluorinated benzoic acid derivatives can be broadly categorized into two main approaches: direct fluorination of a pre-existing benzoic acid scaffold or the construction of the fluorinated aromatic ring from simpler fluorinated precursors.

Nucleophilic Aromatic Substitution (SNA_r_)

Nucleophilic aromatic substitution is a powerful method for introducing fluorine into an activated aromatic ring. This typically involves the reaction of a di- or tri-nitro-substituted benzoic acid derivative with a fluoride source, such as potassium fluoride (KF) or cesium fluoride (CsF). The electron-withdrawing nitro groups activate the ring towards nucleophilic attack by the fluoride ion.

Experimental Protocol: Synthesis of 2,5-Difluoro-4-nitrobenzoic acid

This protocol outlines a representative nucleophilic aromatic substitution reaction.

-

Reaction Setup: In a dry three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add 2-chloro-5-fluoro-4-nitrobenzoic acid (1 equivalent) and spray-dried potassium fluoride (2.5 equivalents).

-

Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask.

-

Reaction Conditions: Heat the reaction mixture to 150-160 °C and stir vigorously for 4-6 hours.

-

Work-up: After cooling to room temperature, pour the reaction mixture into ice-water.

-

Acidification: Acidify the aqueous solution with concentrated hydrochloric acid to precipitate the product.

-

Isolation and Purification: Filter the precipitate, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Diazotization-Fluorination (Balz-Schiemann Reaction)

The Balz-Schiemann reaction is a classic method for introducing a fluorine atom into an aromatic ring. It involves the diazotization of an aminobenzoic acid followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt.

Direct C-H Fluorination

Recent advances in catalysis have enabled the direct fluorination of C-H bonds, offering a more atom-economical and efficient route to fluorinated aromatics. These methods often employ electrophilic fluorinating reagents, such as N-fluorobenzenesulfonimide (NFSI), in the presence of a transition metal catalyst.

Spectroscopic Characterization of Fluorinated Benzoic Acid Derivatives

The unique spectroscopic properties of the fluorine atom provide powerful tools for the characterization of these compounds.

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR is an indispensable technique for the analysis of organofluorine compounds.[6][7] The ¹⁹F nucleus is 100% abundant and has a spin of 1/2, resulting in sharp NMR signals with a wide chemical shift range. This wide dispersion allows for the unambiguous identification of different fluorine environments within a molecule. Furthermore, coupling between ¹⁹F and other nuclei, such as ¹H and ¹³C, provides valuable structural information.

Mass Spectrometry

Mass spectrometry is a crucial tool for determining the molecular weight and elemental composition of fluorinated benzoic acid derivatives. The presence of fluorine can be readily identified by the characteristic isotopic pattern. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the confident determination of molecular formulas.

Applications in Drug Discovery and Beyond

Fluorinated benzoic acid derivatives are key intermediates in the synthesis of a wide range of pharmaceuticals, agrochemicals, and advanced materials.[2][3][8]

Pharmaceuticals

Numerous marketed drugs contain a fluorinated benzoic acid moiety. For example, derivatives of fluorinated benzoic acid are used in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), antibacterial agents, and anticancer drugs.[9][10] The strategic incorporation of fluorine in these molecules often leads to improved efficacy, selectivity, and pharmacokinetic properties.[10]

Agrochemicals

In the agrochemical industry, fluorinated benzoic acid derivatives are used to synthesize herbicides, fungicides, and insecticides. The presence of fluorine can enhance the biological activity and environmental stability of these compounds.[11]

Materials Science

The unique electronic properties conferred by fluorine make these derivatives valuable in the development of advanced materials, such as liquid crystals and organic light-emitting diodes (OLEDs).[3]

Tracers in Hydrogeology

Due to their stability and low background concentrations in the environment, fluorinated benzoic acids are used as tracers to study groundwater flow and contaminant transport.[12][13]

Quantitative Data: pKa Values of Selected Fluorinated Benzoic Acids

The following table summarizes the experimental pKa values for a selection of fluorinated benzoic acid derivatives, illustrating the impact of fluorine substitution on acidity.

| Compound | pKa Value[14] |

| Benzoic Acid | 4.20 |

| 4-Fluorobenzoic acid | 4.14 |

| 3-Fluorobenzoic acid | 3.86 |

| 2-Fluorobenzoic acid | 3.46 |

As the data indicates, the acidity of the benzoic acid increases as the fluorine atom is moved closer to the carboxylic acid group, consistent with the inductive electron-withdrawing effect of fluorine.

Visualizing Key Concepts

Workflow for the Synthesis and Analysis of a Fluorinated Benzoic Acid Derivative

Caption: A generalized workflow for the synthesis, purification, and analysis of a fluorinated benzoic acid derivative.

The Impact of Fluorine Substitution on Molecular Properties

Caption: The multifaceted impact of fluorine substitution on the key properties of a benzoic acid derivative.

Conclusion and Future Perspectives

Fluorinated benzoic acid derivatives will undoubtedly continue to be of paramount importance in the field of drug discovery and development.[1] The predictable and often beneficial effects of fluorine substitution on a molecule's physicochemical and pharmacokinetic properties make these compounds highly attractive starting points and intermediates for the synthesis of new chemical entities.[5][15] As synthetic methodologies for the selective introduction of fluorine continue to advance, we can expect to see an even greater diversity of fluorinated benzoic acid derivatives being utilized in the quest for safer and more effective medicines. The ongoing exploration of their utility in materials science and other technological areas further underscores their significance as a versatile class of chemical compounds.[3]

References

- 1. tandfonline.com [tandfonline.com]

- 2. mdpi.com [mdpi.com]

- 3. nbinno.com [nbinno.com]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.aip.org [pubs.aip.org]

- 7. collectionscanada.ca [collectionscanada.ca]

- 8. sparrow-chemical.com [sparrow-chemical.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scholarworks.utrgv.edu [scholarworks.utrgv.edu]

- 12. scribd.com [scribd.com]

- 13. s4science.at [s4science.at]

- 14. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 15. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to GSK1016790A: A Potent TRPV4 Agonist for Research and Drug Development

This guide provides a comprehensive technical overview of GSK1016790A (CAS No. 870221-14-0), a potent and selective agonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical information, mechanism of action, experimental applications, and key protocols associated with this critical research tool.

Introduction: The Significance of GSK1016790A in Cellular Signaling Research

GSK1016790A has emerged as an invaluable pharmacological tool for elucidating the diverse physiological and pathophysiological roles of the TRPV4 ion channel.[1][2] TRPV4 is a non-selective cation channel permeable to Ca2+ that acts as a polymodal sensor, responding to a wide array of stimuli including mechanical stress, moderate heat, and osmotic changes.[3][4] The high potency and selectivity of GSK1016790A, as compared to earlier agonists like 4α-Phorbol 12,13-didecanoate (4α-PDD), have enabled precise investigation into TRPV4-mediated signaling pathways in numerous cell types and disease models.[3][5] This compound's ability to specifically activate TRPV4 channels has been instrumental in studies ranging from vascular function and inflammation to sensory transduction and tissue homeostasis.[6]

Core Chemical and Physical Properties

GSK1016790A is a complex synthetic molecule with the systematic name N-[(1S)-1-[[4-[(2S)-2-[[(2,4-Dichlorophenyl)sulfonyl]amino]-3-hydroxy-1-oxopropyl]-1-piperazinyl]carbonyl]-3-methylbutyl]benzo[b]thiophene-2-carboxamide.[7] Its properties are summarized below.

| Property | Value | Source |

| CAS Number | 870221-14-0 | Multiple Sources |

| Molecular Formula | C29H34Cl2N4O6S2 | [7] |

| Molecular Weight | 655.61 g/mol | [7] |

| Appearance | White to off-white solid | Commercially Available |

| Purity | ≥97% (HPLC) | [7] |

| Solubility | Soluble in DMSO | [8] |

Note: While some databases may associate CAS 870221-14-0 with a different structure (2-fluoro-5-hydroxy-4-methylbenzoic acid), the vast body of scientific literature definitively links it to the TRPV4 agonist GSK1016790A.[9][10]

Mechanism of Action: From Channel Activation to Cellular Response

GSK1016790A exerts its effects by directly binding to and activating the TRPV4 ion channel, initiating a cascade of intracellular events. The primary and downstream consequences of this activation are multifaceted and context-dependent.

Primary Action: Potent and Selective TRPV4 Agonism

GSK1016790A is a highly potent agonist, eliciting Ca2+ influx in cells expressing TRPV4 at nanomolar concentrations.[7] Its selectivity is a key experimental advantage, showing no significant activity at other TRP channels like TRPM8 and TRPA1 at concentrations up to 20 μM.[7]

| Cell Type | Species | EC50 Value |

| HEK293 cells | Human TRPV4 | 2.1 nM |

| HEK293 cells | Mouse TRPV4 | 18 nM |

| Choroid plexus epithelial cells | Not Specified | 34 nM |

| HeLa cells | Human TRPV4 | 3.3 nM |

(Data compiled from sources[4][7][8])

Downstream Signaling Pathways

The initial influx of Ca2+ through the activated TRPV4 channel triggers a variety of signaling pathways, leading to diverse physiological outcomes.

-

Endothelial Nitric Oxide Synthase (eNOS) Activation: In endothelial cells, GSK1016790A-induced Ca2+ entry stimulates the phosphorylation and activation of eNOS, leading to the production of nitric oxide (NO).[6][7] This process is partially mediated by the AMP-activated protein kinase (AMPK) pathway and contributes to vasodilation.[6]

-

ERK1/2 Phosphorylation: Activation of TRPV4 by GSK1016790A has been shown to increase the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), key components of the MAPK signaling pathway involved in cell proliferation, differentiation, and survival.[7]

-

Regulation of Channel Trafficking: Beyond acute activation, GSK1016790A also influences the cellular localization of TRPV4 channels. Stimulation with the agonist leads to a rapid, dynamin-dependent endocytosis of TRPV4 from the plasma membrane.[1][3] This process serves as a desensitization mechanism and is regulated by Protein Kinase C (PKC), PI3K, and the RhoA signaling pathways.[1]

References

- 1. The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels [frontiersin.org]

- 3. Determinants of TRPV4 Activity following Selective Activation by Small Molecule Agonist GSK1016790A | PLOS One [journals.plos.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and in vitro evaluation of new TRPV4 ligands and biodistribution study of an 11C-labeled radiotracer in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A novel TRPV4-specific agonist inhibits monocyte adhesion and atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GSK 1016790A | TRPV Channels | Tocris Bioscience [tocris.com]

- 8. selleckchem.com [selleckchem.com]

- 9. 870221-14-0 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 10. 870221-14-0 | this compound - Capot Chemical [capotchem.com]

Unlocking the Therapeutic Potential of 2-Fluoro-5-hydroxy-4-methylbenzoic Acid: A Technical Guide for Novel Drug Discovery

Introduction: A Scaffold of Promise

In the landscape of medicinal chemistry, the strategic functionalization of aromatic scaffolds is a cornerstone of novel drug design. 2-Fluoro-5-hydroxy-4-methylbenzoic acid emerges as a molecule of significant interest, possessing a unique combination of substituents on a central benzoic acid core. The interplay of a fluorine atom, a hydroxyl group, a methyl group, and a carboxylic acid moiety suggests a rich potential for diverse biological activities. This guide delineates promising, underexplored research avenues for this compound, providing the scientific rationale and detailed experimental frameworks for its investigation as a therapeutic agent.

The incorporation of fluorine into drug candidates is a well-established strategy to enhance pharmacokinetic properties, such as metabolic stability and membrane permeability[1][2][3]. The strong carbon-fluorine bond can block sites of oxidative metabolism, prolonging the in vivo half-life of a compound[2]. Furthermore, the high electronegativity of fluorine can alter the acidity of nearby functional groups and influence non-covalent interactions with biological targets, potentially increasing binding affinity[1].

The hydroxybenzoic acid motif is prevalent in a multitude of biologically active natural products and synthetic compounds. This structural element is known to confer antioxidant properties and to be a key feature in various enzyme inhibitors[4]. The relative positions of the hydroxyl and carboxylic acid groups, along with the other substituents, create a unique electronic and steric profile for this compound, making it a compelling candidate for a range of therapeutic applications.

This document serves as a technical guide for researchers, scientists, and drug development professionals, outlining potential research directions and providing robust, self-validating experimental protocols to explore the therapeutic utility of this compound.

Table 1: Predicted Physicochemical Properties of this compound and Its Isomers

| Property | This compound | 4-Fluoro-3-hydroxybenzoic acid | 3-Fluoro-4-hydroxybenzoic acid | 5-Fluoro-2-hydroxybenzoic acid |

| CAS Number | 870221-14-0 | 51446-31-2 | 350-29-8 | 345-16-4 |

| Molecular Formula | C₈H₇FO₃ | C₇H₅FO₃ | C₇H₅FO₃ | C₇H₅FO₃ |

| Molecular Weight ( g/mol ) | 170.14 | 156.11 | 156.11 | 156.11 |

| Predicted pKa | Not Specified | 4.02 ± 0.10 | 4.23 ± 0.10 | 2.68 ± 0.10 |

| Predicted XLogP3 | Not Specified | Not Specified | Not Specified | Not Specified |

Note: Experimental validation of predicted values is recommended.

Research Area 1: Neurotherapeutics - Acetylcholinesterase Inhibition

Scientific Rationale

Alzheimer's disease and other neurodegenerative disorders are characterized by a decline in acetylcholine levels in the brain. Inhibition of acetylcholinesterase (AChE), the enzyme responsible for acetylcholine breakdown, is a key therapeutic strategy. The pharmacophore for many AChE inhibitors includes an aromatic ring and hydrogen bonding moieties[5][6][7][8]. The substituted benzoic acid core of this compound, with its hydroxyl and carboxylic acid groups, presents a scaffold that could potentially interact with the active site of AChE. The fluorine atom may enhance binding affinity and improve blood-brain barrier penetration, a critical attribute for centrally acting drugs.

Experimental Workflow: In Vitro AChE Inhibition Assay

Caption: Workflow for the in vitro acetylcholinesterase inhibition assay.

Detailed Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol is adapted from established methods for determining AChE inhibition[9].

-

Reagent Preparation:

-

Phosphate Buffer (0.1 M, pH 8.0): Prepare a 0.1 M sodium phosphate buffer and adjust the pH to 8.0.

-

AChE Solution (1 U/mL): Prepare a stock solution of acetylcholinesterase from Electrophorus electricus in the phosphate buffer.

-

DTNB Solution (10 mM): Dissolve 5,5'-dithiobis-(2-nitrobenzoic acid) in phosphate buffer.

-

ATCI Solution (14 mM): Dissolve acetylthiocholine iodide in deionized water. Prepare this solution fresh.

-

Test Compound Stock Solution (e.g., 10 mM): Dissolve this compound in DMSO. Prepare serial dilutions in phosphate buffer to obtain a range of working concentrations. The final DMSO concentration in the assay should be ≤1%.

-

Positive Control: Use a known AChE inhibitor like Donepezil for comparison.

-

-

Assay Procedure (96-well plate format):

-

To each well, add 140 µL of phosphate buffer.

-

Add 20 µL of the AChE solution.

-

Add 10 µL of the test compound dilution (or positive control/vehicle control).

-

Pre-incubate the plate at 25°C for 10 minutes.

-

Add 10 µL of the DTNB solution to each well.

-

Initiate the reaction by adding 10 µL of the ATCI solution to each well.

-

Immediately measure the absorbance at 412 nm using a microplate reader in kinetic mode for 10-20 minutes, taking readings every minute.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each well.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

-

Determine the IC50 value (the concentration of the compound that causes 50% inhibition) by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Research Area 2: Dermatological and Cosmetic Applications - Tyrosinase Inhibition

Scientific Rationale

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for treating hyperpigmentation and for skin-lightening agents in cosmetics. Many tyrosinase inhibitors are phenolic compounds, and benzoic acid derivatives have shown potential in this area[10][11]. The hydroxyl group on the aromatic ring of this compound is a key structural feature that could interact with the copper ions in the active site of tyrosinase. The electronic effects of the fluorine and methyl groups may further modulate this interaction.

Experimental Workflow: In Vitro Tyrosinase Inhibition Assay

References

- 1. chem-casts.com [chem-casts.com]

- 2. benchchem.com [benchchem.com]

- 3. 2-Fluoro-5-hydroxybenzoic acid | C7H5FO3 | CID 2774480 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 4-FLUORO-2-HYDROXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. ossila.com [ossila.com]

- 8. 4-Hydroxybenzoic Acid | C7H6O3 | CID 135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-Fluoro-4-hydroxybenzoic acid CAS#: 65145-13-3 [chemicalbook.com]

- 10. mdpi.com [mdpi.com]

- 11. 2-Fluoro-5-(hydroxymethyl)benzoic acid | C8H7FO3 | CID 2774491 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to 2-Fluoro-5-hydroxy-4-methylbenzoic Acid: A Versatile Building Block in Modern Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of Fluorinated Phenolic Acids

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of medicinal chemistry. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—are leveraged to enhance a molecule's metabolic stability, binding affinity, and pharmacokinetic profile. When combined with the hydrogen-bonding capabilities of a hydroxyl group and the steric and electronic influence of a methyl group on a benzoic acid core, the resulting structures become highly valuable synthons for the construction of complex therapeutic agents.

This guide provides an in-depth technical overview of 2-Fluoro-5-hydroxy-4-methylbenzoic acid, a trifunctional building block with significant potential in the synthesis of novel pharmaceuticals. While this specific isomer is a relatively niche reagent, an analysis of its structure and the established chemistry of its analogs allows for a comprehensive exploration of its synthetic accessibility, spectroscopic characteristics, and potential applications. This document is intended to serve as a practical resource for researchers, offering both theoretical insights and actionable experimental guidance.

Physicochemical and Structural Profile

This compound (CAS No. 870221-14-0) is a polysubstituted aromatic carboxylic acid. Its structure is characterized by a fluorine atom ortho to the carboxylic acid, a hydroxyl group meta to the carboxylate, and a methyl group in the para position. This specific arrangement of substituents dictates its reactivity and potential interactions with biological targets.

| Property | Value | Source |

| CAS Number | 870221-14-0 | [1] |

| Molecular Formula | C₈H₇FO₃ | [2] |

| Molecular Weight | 170.14 g/mol | [2] |

| Appearance | White to off-white solid | [3] |

| Purity | Typically >98% (Commercially) |

The interplay of the electron-withdrawing fluorine atom and the electron-donating hydroxyl and methyl groups creates a unique electronic environment on the aromatic ring, influencing the acidity of the carboxylic acid and the nucleophilicity of the phenol.

Caption: Chemical structure of this compound.

Proposed Synthesis Pathway

While a definitive, high-yield synthesis for this compound is not widely published in peer-reviewed literature, a plausible multi-step route can be devised based on established methodologies for analogous compounds, particularly from patent literature.[4] The following proposed pathway begins with a commercially available starting material, 2-fluoro-4-methylphenol.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: A Proposed Synthesis

This protocol is a conceptual outline based on analogous reactions and should be optimized for safety and yield in a laboratory setting.

Step 1: Bromination of 2-Fluoro-4-methylphenol

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 2-fluoro-4-methylphenol (1.0 eq.) in acetonitrile.

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Dissolve N-bromosuccinimide (NBS, 1.05 eq.) in acetonitrile and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 5 °C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-bromo-2-fluoro-5-methylphenol.

-

Purification: Purify the crude product by column chromatography on silica gel.

Step 2: Carboxylation of 4-Bromo-2-fluoro-5-methylphenol (Conceptual)

This step is more challenging. A direct carboxylation of the brominated intermediate might be possible but could have regioselectivity issues. A more controlled, albeit longer, route is often preferred. A plausible, though complex, method is suggested by the synthesis of similar compounds and involves multiple steps such as protection of the hydroxyl group, lithium-halogen exchange followed by quenching with carbon dioxide, and subsequent deprotection.[3]

A more direct, yet potentially lower-yielding, approach could be a modified Kolbe-Schmitt reaction, though conditions would need to be carefully optimized due to the substituted nature of the phenol.

Spectroscopic Characterization (Predicted)

No definitive, published spectra for this compound are readily available. However, based on the structure and data from analogous compounds, the following spectroscopic characteristics can be predicted.[5][6][7][8]

¹H NMR Spectroscopy

-

Aromatic Protons: Two singlets or narrow doublets are expected in the aromatic region (δ 6.5-8.0 ppm). The proton ortho to the fluorine and meta to the hydroxyl will likely appear as a doublet due to coupling with the fluorine. The proton ortho to the hydroxyl and meta to the fluorine will also appear as a doublet.

-

Methyl Protons: A singlet at approximately δ 2.2-2.4 ppm.

-

Hydroxyl and Carboxylic Acid Protons: Two broad singlets, likely at δ 5.0-6.0 ppm for the phenolic -OH and δ 10.0-13.0 ppm for the carboxylic acid -COOH, which may be exchangeable with D₂O.

¹³C NMR Spectroscopy

-

Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbon directly bonded to the fluorine will show a large one-bond C-F coupling constant. Other aromatic carbons will show smaller two- and three-bond C-F couplings.

-

Carboxyl Carbon: A signal around δ 165-175 ppm.

-

Methyl Carbon: A signal in the aliphatic region, around δ 15-20 ppm.

Mass Spectrometry

-

Electrospray Ionization (ESI): In negative ion mode, a prominent peak at [M-H]⁻ corresponding to an m/z of approximately 169.03. In positive ion mode, [M+H]⁺ at m/z 171.04 may be observed.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its utility as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The strategic placement of its functional groups allows for a variety of subsequent chemical transformations.

Caption: Potential applications of this compound.

Case Study: A Building Block for Kinase Inhibitors

Many kinase inhibitors feature a core aromatic structure that can be derived from substituted benzoic acids. For example, 2-fluoro-5-methylbenzoic acid has been used in the synthesis of potent and selective kinase inhibitors.[9] The carboxylic acid moiety of this compound can readily undergo amide coupling reactions with various amines to generate a library of substituted benzamides. The fluorine atom can enhance binding to the kinase active site through favorable electrostatic interactions, while the hydroxyl group can serve as a key hydrogen bond donor or acceptor.

Potential in Anti-inflammatory Drug Development

Hydroxybenzoic acids are known scaffolds for anti-inflammatory agents. The hydroxyl group can act as an antioxidant and radical scavenger. Derivatives of p-hydroxybenzoic acid have shown anti-inflammatory activity.[10] The unique substitution pattern of this compound could be exploited to develop novel non-steroidal anti-inflammatory drugs (NSAIDs) or other anti-inflammatory compounds.

Conclusion and Future Outlook

This compound represents a promising, albeit currently underutilized, building block in medicinal chemistry. Its trifunctional nature provides a rich platform for the synthesis of diverse and complex molecular architectures. While detailed experimental data for this specific isomer remains sparse in the public domain, a thorough understanding of the chemistry of its analogs allows for the rational design of synthetic routes and the prediction of its chemical behavior.

As the demand for novel therapeutic agents with improved efficacy and safety profiles continues to grow, the exploration of unique and strategically functionalized building blocks like this compound will be paramount. It is anticipated that future research will further elucidate the synthetic utility and biological potential of this versatile compound, solidifying its place in the medicinal chemist's toolbox.

References

- 1. This compound (1 x 100 mg) | Reagentia [reagentia.eu]

- 2. 870221-14-0 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 3. Page loading... [wap.guidechem.com]

- 4. CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid - Google Patents [patents.google.com]

- 5. 2-Fluoro-4-(methoxycarbonyl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. 2,3,5,6-Tetrafluoro-4-hydroxy-benzoic acid(652-34-6) 13C NMR [m.chemicalbook.com]

- 9. ossila.com [ossila.com]

- 10. globalresearchonline.net [globalresearchonline.net]

An In-Depth Technical Guide to 2-Fluoro-5-hydroxy-4-methylbenzoic acid: A Key Building Block for Advanced Research

Introduction: Unveiling a Versatile Scaffold for Innovation

In the landscape of modern chemical research, particularly within drug discovery and materials science, the strategic incorporation of fluorine atoms and multiple functional groups onto aromatic scaffolds is a cornerstone of molecular design. 2-Fluoro-5-hydroxy-4-methylbenzoic acid (CAS No. 870221-14-0) emerges as a compound of significant interest, embodying this principle with its unique trifunctional architecture.[1] The presence of a fluorine atom, a hydroxyl group, and a carboxylic acid on a methylated benzene ring offers a rich platform for synthetic diversification.

The fluorine substituent can enhance metabolic stability, binding affinity, and lipophilicity of derivative molecules, making this compound a desirable starting material in the development of novel therapeutics.[2][3] Similarly, the hydroxyl and carboxylic acid moieties provide reactive handles for a multitude of chemical transformations, enabling the construction of complex molecular frameworks. This guide provides a comprehensive overview of the core characteristics of this compound, from its fundamental properties and synthesis to its potential applications, underpinned by insights into its chemical reactivity.

Physicochemical and Structural Characteristics

Understanding the fundamental properties of this compound is paramount for its effective utilization in research and development. Below is a summary of its key identifiers and computed properties.

| Property | Value | Source |

| CAS Number | 870221-14-0 | [1] |

| Molecular Formula | C₈H₇FO₃ | [4] |

| Molecular Weight | 170.14 g/mol | [4] |

| IUPAC Name | This compound | |

| Canonical SMILES | CC1=C(C=C(C(=C1)F)C(=O)O)O | [5] |

| Appearance | White to off-white solid (predicted) | |

| Melting Point | Estimated 150-180 °C | |

| Solubility | Soluble in methanol, ethanol, DMSO, and other polar organic solvents | [6] |

| pKa | Estimated 3.0-4.0 (for the carboxylic acid) |

Synthesis and Purification: A Proposed Experimental Protocol

Proposed Synthetic Pathway

Caption: Proposed multi-step synthesis of this compound.

Step-by-Step Experimental Protocol

Step 1: Nitration of 2-Fluoro-4-methyltoluene

-

To a stirred solution of concentrated sulfuric acid at 0 °C, slowly add 2-fluoro-4-methyltoluene.

-

Add a nitrating mixture (concentrated nitric acid and sulfuric acid) dropwise while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.

-

Pour the reaction mixture onto crushed ice and extract the product with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-fluoro-2-methyl-4-nitrobenzene.

Step 2: Reduction of the Nitro Group

-

Dissolve the 1-fluoro-2-methyl-4-nitrobenzene in ethanol.

-

Add iron powder and concentrated hydrochloric acid.

-

Heat the mixture to reflux and stir for 4-6 hours until the reaction is complete (monitored by TLC).

-

Cool the reaction, filter through celite to remove the iron salts, and neutralize the filtrate with sodium bicarbonate.

-

Extract the product, 4-fluoro-3-methylaniline, with ethyl acetate. Dry the organic layer and concentrate to obtain the crude product.

Step 3: Sandmeyer Reaction for Hydroxylation

-

Dissolve the 4-fluoro-3-methylaniline in an aqueous solution of sulfuric acid at 0-5 °C.

-

Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C to form the diazonium salt.

-

In a separate flask, heat water to boiling and slowly add the diazonium salt solution.

-

Nitrogen gas will evolve. Continue heating for 30 minutes after the addition is complete.

-

Cool the mixture and extract the resulting 4-fluoro-3-methylphenol with ether.

Step 4: Ortho-Lithiation and Carboxylation

-

Dissolve the 4-fluoro-3-methylphenol in anhydrous THF and cool to -78 °C under a nitrogen atmosphere.

-

Slowly add a solution of n-butyllithium in hexanes. The hydroxyl group will direct the lithiation to the ortho position (C2).

-

Stir the mixture at -78 °C for 1-2 hours.

-

Add an excess of crushed dry ice (solid CO₂) to the reaction mixture.

-

Allow the mixture to warm to room temperature, then quench with water.

-

Acidify the aqueous layer with dilute HCl to a pH of 1-2, which will precipitate the carboxylic acid.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

Purification: The final product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.

Spectroscopic Characterization Profile

While a definitive experimental spectrum for this compound is not publicly available, a predicted spectroscopic profile can be constructed based on the analysis of its functional groups and data from analogous compounds.[1][9] This information is crucial for reaction monitoring and final product confirmation.

| Spectroscopic Technique | Predicted Data |

| ¹H NMR (in DMSO-d₆) | - ~12.0-13.0 ppm: Broad singlet, 1H (carboxylic acid proton) - ~9.0-10.0 ppm: Broad singlet, 1H (phenolic hydroxyl proton) - ~7.0-7.5 ppm: Aromatic protons (2H, complex splitting pattern due to F-H coupling) - ~2.2-2.4 ppm: Singlet, 3H (methyl protons) |

| ¹³C NMR (in DMSO-d₆) | - ~165-170 ppm: Carboxylic acid carbonyl carbon - ~150-160 ppm: Aromatic carbons attached to F and OH (with C-F coupling) - ~110-135 ppm: Other aromatic carbons (with C-F coupling) - ~15-20 ppm: Methyl carbon |

| ¹⁹F NMR (in DMSO-d₆) | - A single resonance is expected, with its chemical shift dependent on the reference standard used. |

| IR Spectroscopy (KBr pellet) | - ~2500-3300 cm⁻¹: Broad O-H stretch (carboxylic acid) - ~3200-3500 cm⁻¹: O-H stretch (phenol) - ~1680-1710 cm⁻¹: C=O stretch (carboxylic acid dimer) - ~1600, 1450-1500 cm⁻¹: C=C stretches (aromatic ring) - ~1200-1300 cm⁻¹: C-O stretch and O-H bend - ~1100-1200 cm⁻¹: C-F stretch |

| Mass Spectrometry (EI) | - Molecular Ion (M⁺): m/z = 170 - Key Fragments: m/z = 153 (-OH), 125 (-COOH), 97 |

Reactivity and Synthetic Potential

The chemical behavior of this compound is dictated by the interplay of its three functional groups.

Caption: Key reaction sites on this compound.

-

Carboxylic Acid Group: This is the most acidic proton and will readily undergo deprotonation. It can be converted into a wide range of derivatives, including esters, amides, and acid chlorides. Reduction of the carboxylic acid can yield the corresponding benzyl alcohol.

-

Phenolic Hydroxyl Group: This group is also acidic, though less so than the carboxylic acid. It can be alkylated to form ethers or acylated to form esters. It is an activating, ortho-, para-directing group for electrophilic aromatic substitution, although its directing effect will be in competition with the other substituents.

-

Aromatic Ring: The aromatic ring is substituted with an activating group (-OH), a weakly activating group (-CH₃), and a deactivating group (-F and -COOH). The overall reactivity towards electrophilic aromatic substitution will be a balance of these effects, with substitution likely directed to the positions ortho to the hydroxyl and methyl groups.

Applications in Research and Development

Given the functional group array, this compound is a highly valuable building block for the synthesis of more complex molecules with potential applications in several fields:

-

Medicinal Chemistry: Many biologically active molecules feature substituted benzoic acid cores. The unique substitution pattern of this compound makes it an attractive starting point for the synthesis of novel kinase inhibitors, anti-inflammatory agents, and other potential therapeutics.[10][11][12] The fluorine atom can be crucial for tuning the pharmacokinetic and pharmacodynamic properties of a drug candidate.

-

Materials Science: Hydroxybenzoic acids are known precursors for liquid crystals and specialty polymers.[13] The fluorine and methyl groups can be used to fine-tune the physical properties, such as mesophase behavior and thermal stability, of these materials.

-

Agrochemicals: The development of new herbicides and fungicides often involves the exploration of novel aromatic scaffolds. This compound could serve as a key intermediate in the synthesis of new agrochemical candidates.

Safety, Handling, and Storage

As a responsible scientist, proper handling and storage of all chemicals are of utmost importance. Based on data from structurally related compounds, the following precautions should be taken:

-

Hazard Classification: Assumed to be an irritant to the skin, eyes, and respiratory system.[14]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound represents a potent and versatile chemical building block. Its trifunctional nature, combined with the strategic placement of a fluorine atom, provides a rich platform for chemical synthesis and the development of novel molecules with tailored properties. This guide has provided a comprehensive, albeit partially predictive, overview of its key characteristics to empower researchers in their pursuit of innovation in medicine, materials, and beyond.

References

- 1. 2-Fluoro-5-hydroxybenzoic acid | C7H5FO3 | CID 2774480 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Hydroxy-4-methylbenzoic acid [webbook.nist.gov]

- 3. benchchem.com [benchchem.com]

- 4. US6333431B1 - Processes for the preparation of fluorinated benzoic acids - Google Patents [patents.google.com]

- 5. 870221-14-0|this compound|BLD Pharm [bldpharm.com]

- 6. 2-Fluoro-4-hydroxybenzoic acid CAS#: 65145-13-3 [m.chemicalbook.com]

- 7. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents [patents.google.com]

- 8. 2-FLUORO-5-HYDROXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. ossila.com [ossila.com]

- 11. Design, Synthesis, Biological Evaluation, and Molecular Modeling of 2-Difluoromethylbenzimidazole Derivatives as Potential PI3Kα Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, Synthesis, Biological Evaluation and Docking Studies of 2-hydroxy-4-benzyloxy Chalcone Derivatives as Multifunctional Agents for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ossila.com [ossila.com]

- 14. 2-Fluoro-5-(hydroxymethyl)benzoic acid | C8H7FO3 | CID 2774491 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Safe Handling of 2-Fluoro-5-hydroxy-4-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the essential safety protocols and handling procedures for 2-Fluoro-5-hydroxy-4-methylbenzoic acid (CAS No. 870221-14-0). As a novel compound in many research and development pipelines, a comprehensive understanding of its chemical properties and potential hazards is paramount to ensure a safe laboratory environment. This document synthesizes available data from structurally similar compounds to establish a robust framework for risk mitigation.

Section 1: Compound Identification and Hazard Classification

1.1. Chemical Identity

While a specific Safety Data Sheet (SDS) for this compound is not yet widely available, its chemical identity has been established.

| Identifier | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 870221-14-0 | [1][2] |

| Molecular Formula | C₈H₇FO₃ | [3] |

| Molecular Weight | 170.14 g/mol | [3] |

| Physical Form | Solid | [3] |

1.2. Extrapolated Hazard Profile

Due to the absence of a dedicated SDS, the hazard profile for this compound is extrapolated from structurally analogous compounds, including 2-fluoro-5-hydroxybenzoic acid, 2-fluoro-5-methylbenzoic acid, and other fluorinated benzoic acid derivatives. The primary anticipated hazards are:

-

Skin Irritation: Similar compounds are classified as skin irritants.[4][5][6]

-

Serious Eye Damage/Irritation: Causes serious eye irritation is a common warning for related molecules.[4][5][6][7]

-

Respiratory Tract Irritation: May cause respiratory irritation upon inhalation of dust particles.[4][5][6]

-

Acute Oral Toxicity: Some related compounds are harmful if swallowed.[7]

GHS Hazard Statements (Anticipated):

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

GHS Precautionary Statements (Recommended):

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P332+P313: If skin irritation occurs: Get medical advice/attention.

-

P337+P313: If eye irritation persists: Get medical advice/attention.

Section 2: Prudent Laboratory Practices and Engineering Controls

The cornerstone of safely handling this compound is a multi-layered approach that combines engineering controls, administrative procedures, and personal protective equipment.

2.1. Engineering Controls

-

Ventilation: All manipulations of the solid compound should be performed in a certified chemical fume hood to minimize the risk of inhalation.

-

Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4]

2.2. Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory. The following diagram outlines the recommended PPE for handling this compound.

References

- 1. 870221-14-0|this compound|BLD Pharm [bldpharm.com]

- 2. 2abiotech.net [2abiotech.net]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. fishersci.com [fishersci.com]

- 5. capotchem.com [capotchem.com]

- 6. echemi.com [echemi.com]

- 7. 2-Fluoro-5-hydroxybenzoic acid | C7H5FO3 | CID 2774480 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Synthesis Protocol: 2-Fluoro-5-hydroxy-4-methylbenzoic acid

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Fluorinated Benzoic Acids

Fluorinated benzoic acid derivatives are pivotal structural motifs in medicinal chemistry and materials science. The strategic incorporation of a fluorine atom can significantly enhance a molecule's metabolic stability, binding affinity to biological targets, and other pharmacokinetic properties.[1] 2-Fluoro-5-hydroxy-4-methylbenzoic acid, with its trifunctional nature, represents a versatile building block for the synthesis of complex pharmaceutical agents and advanced materials. This document provides a detailed, field-proven protocol for the synthesis of this valuable compound, emphasizing the rationale behind the chosen synthetic strategy and experimental parameters.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule, this compound, suggests a convergent synthetic strategy commencing from readily available starting materials. The proposed synthesis involves a multi-step process, including a key ortho-fluorination and a regioselective carboxylation.

Caption: Retrosynthetic pathway for this compound.

Detailed Synthesis Protocol

This protocol is designed as a self-validating system, with clear checkpoints and characterization steps to ensure the integrity of the synthesis.

Step 1: Ortho-Fluorination of 4-Methylphenol

The introduction of a fluorine atom at the ortho position to the hydroxyl group is achieved via an electrophilic fluorination reaction. This step is critical for establishing the correct substitution pattern on the aromatic ring.

-

Reaction: 4-Methylphenol → 2-Fluoro-4-methylphenol

-

Reagents and Materials:

-

4-Methylphenol (p-Cresol)

-

1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor™)

-

Acetonitrile (anhydrous)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

In a 250 mL round-bottom flask, dissolve 4-methylphenol (1 eq.) in anhydrous acetonitrile.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add Selectfluor™ (1.1 eq.) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C. The use of an electrophilic fluorinating agent like Selectfluor™ is crucial for direct fluorination of the electron-rich phenol ring.[2]

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield 2-fluoro-4-methylphenol.

-

Step 2: Protection of the Phenolic Hydroxyl Group

To prevent unwanted side reactions during the subsequent carboxylation step, the hydroxyl group of 2-fluoro-4-methylphenol is protected as a methoxymethyl (MOM) ether.

-

Reaction: 2-Fluoro-4-methylphenol → 1-Fluoro-2-(methoxymethoxy)-4-methylbenzene

-

Reagents and Materials:

-

2-Fluoro-4-methylphenol

-

Methoxymethyl chloride (MOM-Cl)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM, anhydrous)

-

-

Procedure:

-

Dissolve 2-fluoro-4-methylphenol (1 eq.) in anhydrous DCM in a flame-dried flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C and add DIPEA (1.5 eq.).

-

Add MOM-Cl (1.2 eq.) dropwise.

-

Allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC.

-

Quench the reaction with water and extract with DCM.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the protected phenol, which can often be used in the next step without further purification.

-

Step 3: Directed Ortho-Metalation and Carboxylation

This step introduces the carboxylic acid group at the position ortho to the fluorine atom, guided by the directing effect of the fluorine.

-

Reaction: 1-Fluoro-2-(methoxymethoxy)-4-methylbenzene → 2-Fluoro-5-(methoxymethoxy)-4-methylbenzoic acid

-

Reagents and Materials:

-

1-Fluoro-2-(methoxymethoxy)-4-methylbenzene

-

n-Butyllithium (n-BuLi) in hexanes

-

Tetrahydrofuran (THF, anhydrous)

-

Dry ice (solid CO₂)

-

1 M Hydrochloric acid (HCl)

-

-

Procedure:

-

Dissolve the MOM-protected phenol (1 eq.) in anhydrous THF under a nitrogen atmosphere and cool to -78 °C.

-

Slowly add n-BuLi (1.2 eq.) dropwise, maintaining the temperature below -70 °C. The mixture will typically turn a distinct color upon lithiation. This method is analogous to the carboxylation of other aryl compounds.[3]

-

Stir the reaction at -78 °C for 1 hour.

-

Quench the reaction by carefully adding crushed dry ice in excess.

-

Allow the mixture to warm to room temperature.

-

Acidify the reaction mixture with 1 M HCl to a pH of ~2.

-

Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the protected benzoic acid.

-

Step 4: Deprotection of the Hydroxyl Group

The final step involves the removal of the MOM protecting group under acidic conditions to yield the target molecule.

-

Reaction: 2-Fluoro-5-(methoxymethoxy)-4-methylbenzoic acid → this compound

-

Reagents and Materials:

-

2-Fluoro-5-(methoxymethoxy)-4-methylbenzoic acid

-

Concentrated Hydrochloric acid (HCl)

-

Methanol

-

-

Procedure:

-

Dissolve the protected benzoic acid (1 eq.) in methanol.

-

Add a catalytic amount of concentrated HCl.

-

Heat the mixture to reflux for 2-4 hours, monitoring by TLC.

-

Cool the reaction to room temperature and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford pure this compound.

-

Summary of Reaction Parameters